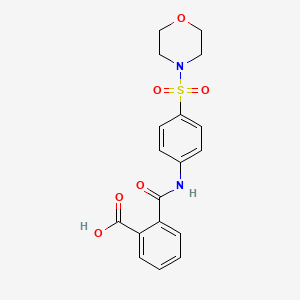

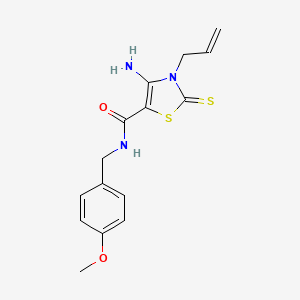

![molecular formula C21H13ClN4OS B2937436 N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide CAS No. 923146-44-5](/img/structure/B2937436.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide” is a compound that has been synthesized and evaluated in various pharmacological studies . It belongs to a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole .

Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds obtained are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined through elemental and spectral data . The compound was found to have a carbon content of 45.86%, hydrogen content of 1.94%, nitrogen content of 20.07%, sulfur content of 15.31%, and chlorine content of 16.94% .Applications De Recherche Scientifique

Kinase Inhibition

Substituted benzamides, similar to N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide, have been identified as potent and selective inhibitors of kinase activities. Specifically, these compounds inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, demonstrating competitive inhibition with ATP. This inhibition has shown to possess favorable pharmacokinetic properties and robust efficacy in various in vivo cancer models, suggesting potential applications in cancer research (Borzilleri et al., 2006).

Cytotoxic Activity

Research into N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, which share a structural motif with the subject compound, has revealed their oxidation and subsequent cyclization to form novel cyclic systems. These derivatives, especially when coordinated to copper(II) ions, have demonstrated significant cytotoxic activity against various human cancer cell lines. This suggests the compound’s derivatives might have applications in the development of new anticancer agents (Adhami et al., 2014).

Potassium Channel Opening

Derivatives of cyanoguanidine, which are structurally related to the query compound, have been synthesized and found to act as potassium channel openers. These compounds hyperpolarize human bladder cells and relax pig bladder strips in vitro, suggesting potential applications in treating bladder disorders. The most active compounds in this series have demonstrated excellent oral bioavailability and significant in vivo efficacy in a pig model of bladder instability (Pérez-Medrano et al., 2007).

Antimicrobial and Insecticidal Applications

Some derivatives have been explored for their antimicrobial and insecticidal activities. For example, synthesis and evaluation of certain thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety have shown promising antimicrobial activities. Additionally, these compounds were assessed for their insecticidal effects against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agricultural pest control (Gouda et al., 2010).

Mécanisme D'action

Target of Action

The primary targets of this compound are cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound acts as an inhibitor of the COX enzymes . By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain .

Result of Action

The inhibition of COX enzymes leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation and pain, making the compound potentially useful as an anti-inflammatory and analgesic agent .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The anti-inflammatory activity of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Cellular Effects

This compound has been shown to have significant anti-inflammatory and analgesic activities . It has been found to have a low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard drugs .

Molecular Mechanism

The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . The anti-inflammatory effects of this compound are therefore seen to be mediated via inhibition of COX-2 .

Propriétés

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClN4OS/c22-17-5-6-18-19(11-17)28-21(25-18)26(13-15-7-9-24-10-8-15)20(27)16-3-1-14(12-23)2-4-16/h1-11H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPFQYBDKOQYGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

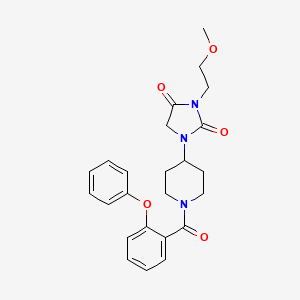

![N-([2,4'-bipyridin]-4-ylmethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2937355.png)

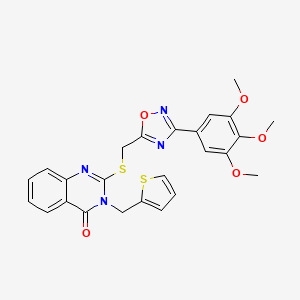

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2937356.png)

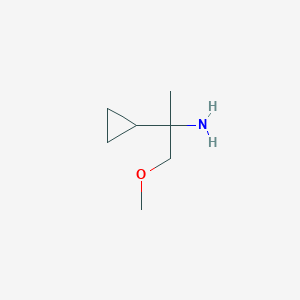

![Lithium;2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetate](/img/structure/B2937360.png)

![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde](/img/structure/B2937364.png)

![6,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5,7,7a-hexahydroisoindole-3a-carboxylic acid](/img/structure/B2937366.png)

![4-bromo-1-({1-[4-(trifluoromethyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2937367.png)

![N6-isobutyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2937368.png)

![4-Methyl-1-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2937370.png)

![1-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2937371.png)